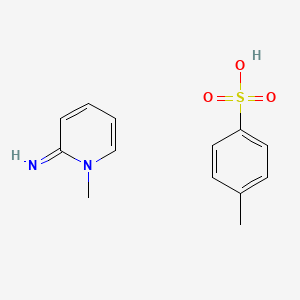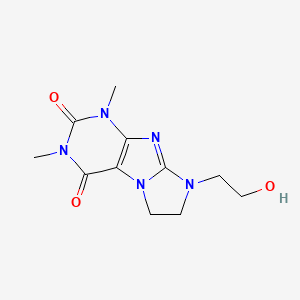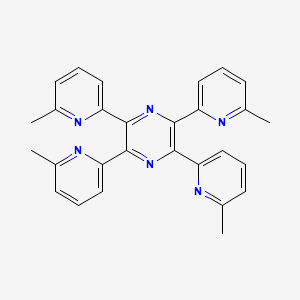
Tetrakis(6-methylpyridin-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(6-methylpyridin-2-yl)pyrazine is a complex organic compound with the molecular formula C28H24N6 It is characterized by a pyrazine core substituted with four 6-methylpyridin-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3,5,6-tetrakis(bromomethyl)pyrazine with 2-mercaptopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or acetonitrile, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a variety of functional groups onto the pyridine rings.
Wissenschaftliche Forschungsanwendungen
Tetrakis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of Tetrakis(6-methylpyridin-2-yl)pyrazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
2,3,5,6-Pyrazinetetracarboxylic acid: Another pyrazine derivative with carboxylic acid groups instead of pyridine rings.
Uniqueness
Tetrakis(6-methylpyridin-2-yl)pyrazine is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and coordination properties. This makes it a valuable compound for the synthesis of novel coordination complexes and materials with specific properties.
Eigenschaften
CAS-Nummer |
25372-52-5 |
|---|---|
Molekularformel |
C28H24N6 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2,3,5,6-tetrakis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C28H24N6/c1-17-9-5-13-21(29-17)25-26(22-14-6-10-18(2)30-22)34-28(24-16-8-12-20(4)32-24)27(33-25)23-15-7-11-19(3)31-23/h5-16H,1-4H3 |
InChI-Schlüssel |
VBHXXJJAQIHXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=C(N=C(C(=N2)C3=CC=CC(=N3)C)C4=CC=CC(=N4)C)C5=CC=CC(=N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


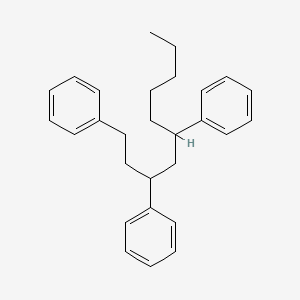
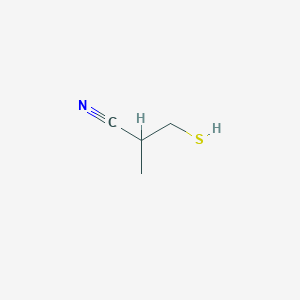
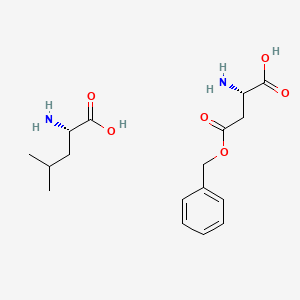
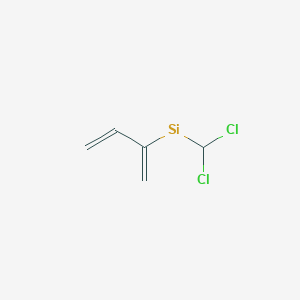

![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
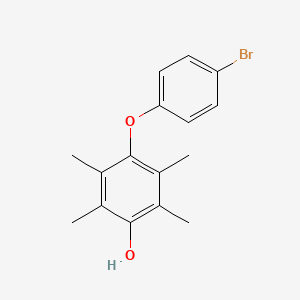
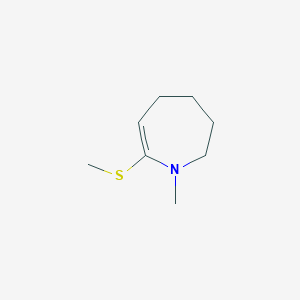
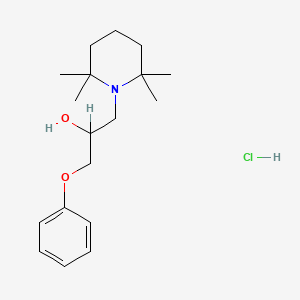
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
